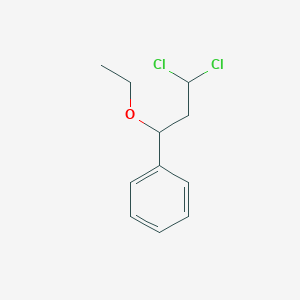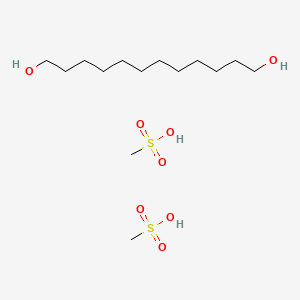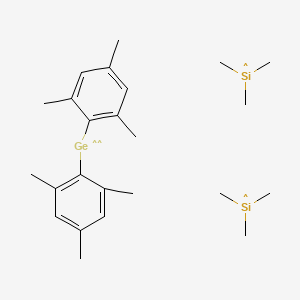![molecular formula C24H36O B14323629 1-[2-(Dodecyloxy)ethyl]naphthalene CAS No. 110027-30-0](/img/structure/B14323629.png)
1-[2-(Dodecyloxy)ethyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dodecyloxy)ethyl]naphthalene is an organic compound with the molecular formula C24H36O It is a derivative of naphthalene, where a dodecyloxyethyl group is attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dodecyloxy)ethyl]naphthalene typically involves the alkylation of naphthalene with a dodecyloxyethyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the naphthalene and facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Dodecyloxy)ethyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-[2-(Dodecyloxy)ethyl]naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a component in certain polymer formulations.
Mécanisme D'action
The mechanism of action of 1-[2-(Dodecyloxy)ethyl]naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or nucleic acids, affecting various molecular pathways. The dodecyloxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane fluidity and function.
Comparaison Avec Des Composés Similaires
1-[2-(Dodecyloxy)ethyl]naphthalene can be compared with other naphthalene derivatives, such as:
1-[2-(Octyloxy)ethyl]naphthalene: Similar structure but with a shorter alkyl chain, affecting its physical properties and applications.
1-[2-(Hexadecyloxy)ethyl]naphthalene: Longer alkyl chain, which may enhance its lipophilicity and membrane interactions.
1-[2-(Methoxy)ethyl]naphthalene: Shorter alkyl chain and different chemical properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which balances solubility, reactivity, and interaction with biological systems, making it suitable for a range of applications.
Propriétés
Numéro CAS |
110027-30-0 |
|---|---|
Formule moléculaire |
C24H36O |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-(2-dodecoxyethyl)naphthalene |
InChI |
InChI=1S/C24H36O/c1-2-3-4-5-6-7-8-9-10-13-20-25-21-19-23-17-14-16-22-15-11-12-18-24(22)23/h11-12,14-18H,2-10,13,19-21H2,1H3 |
Clé InChI |
UUJGUUAMIBLUON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)

![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)


![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)

![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)


![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)

![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
